Dopamine Transporter (DAT) Functional Antagonism: IC₅₀ Comparison vs. 4-Chlorophenyl Analog
In a direct functional assay measuring inhibition of [³H]dopamine reuptake at the rat dopamine transporter (DAT), (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (as its pyrrolidin-3-yl-pyridine derivative BDBM50099313) demonstrated an IC₅₀ of 494 nM [1]. Under identical assay conditions (100 nM cocaine co-incubation paradigm), the 4-chlorophenyl-substituted analog (BDBM50099304) exhibited a weaker IC₅₀ of 641 nM [1]. This represents a 23% improvement in functional DAT antagonism potency conferred by the 4-phenyl substituent relative to the 4-chlorophenyl variant.
| Evidence Dimension | Functional DAT antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 494 nM |
| Comparator Or Baseline | (3S,4R)-4-(4-Chloro-phenyl)-1-methyl-pyrrolidin-3-yl analog: IC₅₀ = 641 nM |
| Quantified Difference | ΔIC₅₀ = 147 nM (23% more potent) |
| Conditions | Rat sodium-dependent dopamine transporter; [³H]dopamine reuptake inhibition at 100 nM cocaine; ChEMBL-curated BindingDB assay |
Why This Matters
This head-to-head DAT potency difference under identical assay conditions establishes the 4-phenyl substituent as a quantifiably superior choice for programs targeting cocaine-antagonist or dopamine-modulating mechanisms.
- [1] BindingDB Entry BDBM50099313 (target compound) and BDBM50099304 (comparator). Functional cocaine antagonism IC₅₀ data at rat DAT. ChEMBL-curated. View Source
